2-[(2-methylbenzyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
2-[(2-methylbenzyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound that features a pyrimidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methylbenzyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the thiadiazole ring: This can be achieved by reacting appropriate hydrazides with carbon disulfide and subsequent cyclization.
Introduction of the sulfanyl groups: This involves the nucleophilic substitution of halogenated precursors with thiol groups.
Formation of the pyrimidine ring: This can be synthesized via condensation reactions involving appropriate amidines and β-dicarbonyl compounds.
Final coupling: The final step involves coupling the thiadiazole and pyrimidine intermediates under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl groups in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Conditions typically involve strong acids or bases and appropriate electrophiles.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfur-containing compounds.
Medicine: Potential use as a therapeutic agent due to its unique structural features.
Industry: As an intermediate in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the thiadiazole and pyrimidine rings suggests potential interactions with nucleic acids or proteins, possibly inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(5-methyl-2-furyl)methylidene]acetohydrazide
- N-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-[4-(propylsulfonyl)phenyl]-1,2-oxazole-3-carboxamide
Uniqueness
The uniqueness of 2-[(2-methylbenzyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide lies in its specific substitution pattern, which may confer unique biological activity or chemical reactivity compared to similar compounds. The combination of the thiadiazole and pyrimidine rings, along with the specific sulfanyl substitutions, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C22H19N5OS3 |
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Molecular Weight |
465.6 g/mol |
IUPAC Name |
2-[(2-methylphenyl)methylsulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C22H19N5OS3/c1-14-8-6-7-9-16(14)13-29-21-23-12-18(31-17-10-4-3-5-11-17)19(24-21)20(28)25-22-27-26-15(2)30-22/h3-12H,13H2,1-2H3,(H,25,27,28) |
InChI Key |
WSWPFQKALOLGEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC=C(C(=N2)C(=O)NC3=NN=C(S3)C)SC4=CC=CC=C4 |
Origin of Product |
United States |
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